Enantiomeric Excess >99% Achievable via Enzymatic Kinetic Resolution
1-Chloropentan-2-ol can be obtained with an enantiomeric excess (ee) of >99% through enzymatic kinetic resolution using the haloalcohol dehalogenase HheC [1]. This is a direct, quantitative advantage over racemic mixtures of the same compound or other chloropentanols, which lack this demonstrated pathway to ultra-high enantiopurity. While 5-chloro-1-pentanol (CAS 5259-98-3) is a useful industrial intermediate, its terminal chlorine atom precludes it from participating in this specific enzymatic resolution pathway , and it is typically supplied as an achiral, racemic, or low-ee material .
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | 5-Chloro-1-pentanol (achiral) and generic racemic 1-chloropentan-2-ol (0% ee) |
| Quantified Difference | >99 percentage points |
| Conditions | Enzymatic kinetic resolution using haloalcohol dehalogenase HheC |
Why This Matters
This capability is critical for procurement in asymmetric synthesis, where the stereochemical purity of the starting material directly dictates the stereochemical outcome and bioactivity of the final product, such as in the synthesis of the macrolide pheromone Cucujolide XI [2].
- [1] Haak, R.M. et al., 'Synthesis of enantiopure chloroalcohols by enzymatic kinetic resolution', Org. Biomol. Chem., 2007, 5, 318-323. View Source
- [2] Hötling, S. et al., 'Identification of a Grain Beetle Macrolide Pheromone and Its Synthesis by Ring-Closing Metathesis Using a Terminal Alkyne', Org. Lett., 2015, 17, 5004-5007. View Source
